Anticancer agent 118

Description

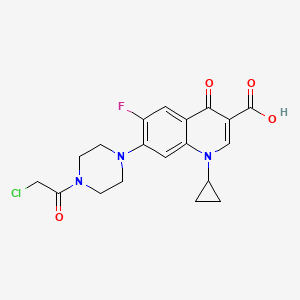

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19ClFN3O4 |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

7-[4-(2-chloroacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H19ClFN3O4/c20-9-17(25)23-5-3-22(4-6-23)16-8-15-12(7-14(16)21)18(26)13(19(27)28)10-24(15)11-1-2-11/h7-8,10-11H,1-6,9H2,(H,27,28) |

InChI Key |

AGTFKGLDCMHYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CCl)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

FL118: A Deep Dive into Its p53-Independent Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with potent activity against a broad spectrum of malignancies. A key feature of FL118 is its ability to induce cancer cell death through mechanisms that are independent of the tumor suppressor protein p53, a pathway frequently inactivated in human cancers, contributing to therapeutic resistance. This technical guide provides an in-depth exploration of the p53-independent mechanisms of FL118, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core p53-Independent Mechanism: Targeting Key Survival Proteins

FL118 exerts its potent anti-tumor effects in a p53-independent manner primarily by selectively inhibiting the expression of several key anti-apoptotic proteins.[1][2][3] This multi-targeted approach disrupts critical cancer cell survival pathways, leading to apoptosis and cell cycle arrest. The primary targets of FL118 include:

-

Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation. FL118 has been shown to effectively inhibit survivin promoter activity and its expression at the mRNA and protein levels.[1][4][5]

-

Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is crucial for the survival of various cancer cells. FL118 downregulates Mcl-1 expression, contributing to the induction of apoptosis.[1][2]

-

XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family, XIAP directly inhibits caspases, the key executioners of apoptosis. FL118 treatment leads to a reduction in XIAP levels.[1][2]

-

cIAP2 (cellular inhibitor of apoptosis protein 2): Similar to other IAPs, cIAP2 prevents apoptosis. FL118 also downregulates the expression of this survival protein.[1][2]

Importantly, the inhibition of these anti-apoptotic proteins by FL118 occurs irrespective of the p53 status (wild-type, mutant, or null) of the cancer cells.[1][5] In fact, some studies suggest that cancer cells with null or mutated p53 may be even more sensitive to FL118 treatment.[5][6]

Quantitative Data on FL118 Efficacy

The following tables summarize the quantitative data on the efficacy of FL118 in various cancer cell lines and in vivo models, highlighting its p53-independent activity.

Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference(s) |

| A549 | Lung Carcinoma | Wild-Type | 8.94 ± 1.54 | [1] |

| MDA-MB-231 | Breast Carcinoma | Mutant | 24.73 ± 13.82 | [1] |

| RM-1 | Mouse Prostate Carcinoma | Not Specified | 69.19 ± 8.34 | [1] |

| HCT-116 | Colorectal Cancer | Wild-Type | < 6.4 | [7] |

| MCF-7 | Breast Cancer | Wild-Type | < 6.4 | [7] |

| HepG-2 | Liver Cancer | Wild-Type | < 6.4 | [7] |

| LOVO | Colon Cancer | Wild-Type | Lower than SN38 | [8] |

Table 2: In Vivo Antitumor Activity of FL118 in Xenograft Models

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition | Reference(s) |

| Irinotecan-resistant FaDu (Head & Neck) xenografts | 1.5 mg/kg, IP, q2d x 5 | Effective tumor regression | [9] |

| Irinotecan-resistant SW620 (Colorectal) xenografts | 1.5 mg/kg, IP, q2d x 5 | Effective tumor regression | [9] |

| LOVO (Colorectal) xenografts | 0.5 and 0.75 mg/kg, once weekly | Significant tumor growth inhibition; >2-fold reduction in tumor weight at 0.75 mg/kg | [8] |

| SN38-resistant LOVO (Colorectal) xenografts | Not specified | Nearly 40% reduction in tumor size | [8] |

| HCT116-SN50 (Colorectal) xenografts | 1.5 mg/kg, IP, once per week | Improved efficacy over irinotecan | [10] |

| H460 (Lung) xenografts | 1.5 mg/kg, IP, once per week | Improved efficacy over irinotecan | [10] |

Key Signaling Pathways Modulated by FL118

FL118's p53-independent mechanism of action involves the modulation of several critical signaling pathways.

Direct Targeting of DDX5

A pivotal discovery in understanding FL118's mechanism is its direct binding to the oncoprotein DDX5 (p68), an RNA helicase.[2] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[2] DDX5 acts as a master regulator of several oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[2] By degrading DDX5, FL118 effectively downregulates this entire network of pro-survival and pro-proliferative factors.

Inhibition of the CIP2A/PP2A Axis

Another p53-independent mechanism involves the inactivation of the CIP2A/PP2A signaling axis. CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A) is an oncoprotein that inhibits the tumor-suppressing activity of PP2A.[6][11] FL118 has been shown to downregulate CIP2A at both the mRNA and protein levels. This reduction in CIP2A leads to the reactivation of PP2A, which in turn can dephosphorylate and inactivate pro-survival proteins, ultimately promoting apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of FL118 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

FL118 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.[4]

-

Prepare serial dilutions of FL118 in complete culture medium. The final concentrations typically range from 0 to 300 nM.[4]

-

Remove the existing medium from the wells and add 100 µL of the FL118-containing medium to each well. Include a vehicle control (DMSO) group.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[4]

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[4]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This protocol is used to determine the effect of FL118 on the expression levels of target proteins.

Materials:

-

Cancer cells treated with FL118

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, DDX5, CIP2A, actin/GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of FL118 for the specified time.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.[12]

-

Centrifuge the lysates at 15,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., actin or GAPDH) to normalize protein levels.

Clonogenic Assay

This assay assesses the long-term effect of FL118 on the ability of single cancer cells to form colonies.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Complete culture medium

-

FL118 stock solution

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Plate a low density of cells (e.g., 200 cells/well in a 12-well plate) and allow them to attach overnight.[9]

-

Treat the cells with various concentrations of FL118 for a defined period (e.g., 2-6 hours).[9]

-

Wash the cells with PBS to remove the drug and add fresh complete medium.[9]

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet solution.[13]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells).

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of FL118 in an animal model.

Materials:

-

Immunocompromised mice (e.g., SCID or athymic nude mice)

-

Human cancer cell lines

-

Matrigel (optional)

-

FL118 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-3 x 10⁶ cells) into the flank of the mice.[14]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

-

Randomize the mice into treatment and control groups.

-

Administer FL118 at the determined dose and schedule (e.g., 1.5 mg/kg, intraperitoneally, every other day for five doses).[9] The maximum tolerated dose (MTD) for a weekly x 4 schedule has been defined as 10 mg/kg.[2]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

FL118 represents a significant advancement in the development of novel anti-cancer therapeutics, particularly for tumors that have developed resistance to conventional therapies due to p53 inactivation. Its multifaceted, p53-independent mechanism of action, centered on the downregulation of key survival proteins through direct targeting of DDX5 and modulation of the CIP2A/PP2A axis, provides a robust strategy for inducing cancer cell death. The compelling preclinical data, including potent in vitro cytotoxicity and significant in vivo tumor regression, underscore the therapeutic potential of FL118 and warrant its continued investigation in clinical settings. This technical guide provides a comprehensive overview for researchers and drug development professionals to further explore and harness the capabilities of this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CIP2A inhibits PP2A in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. embopress.org [embopress.org]

- 12. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. e-century.us [e-century.us]

FL118: A Multi-Targeted Inhibitor of Survivin, Mcl-1, XIAP, and cIAP2 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action that distinguishes it from other drugs in its class. This small molecule demonstrates potent and selective inhibitory activity against several key anti-apoptotic proteins, including survivin, myeloid cell leukemia-1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2][3] Notably, FL118's efficacy is independent of the p53 tumor suppressor status, a common mechanism of drug resistance.[1][3] This technical guide provides a comprehensive overview of FL118, focusing on its core mechanism of action, quantitative data on its anti-cancer effects, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Introduction to FL118

FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, was identified through high-throughput screening for inhibitors of the survivin gene promoter.[4] While structurally similar to other camptothecin derivatives like irinotecan and topotecan, FL118 exhibits a distinct and superior anti-tumor profile.[5] Unlike its predecessors that primarily function as topoisomerase I (Top1) inhibitors, FL118's potent anti-cancer activity is attributed to its ability to downregulate multiple key survival proteins that are often overexpressed in various cancers and contribute to therapeutic resistance.[2][5] This multi-targeted approach makes FL118 a compelling candidate for further pre-clinical and clinical development, particularly for treating resistant and aggressive malignancies.

Core Mechanism of Action: Inhibition of Anti-Apoptotic Proteins

FL118 exerts its anti-cancer effects by selectively suppressing the expression of a panel of anti-apoptotic proteins, thereby promoting programmed cell death (apoptosis) in cancer cells. The primary targets of FL118 include:

-

Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is involved in the regulation of cell division and inhibition of apoptosis. Its overexpression in tumors is associated with poor prognosis and resistance to therapy. FL118 has been shown to effectively inhibit survivin promoter activity and expression.[4]

-

Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is crucial for the survival of various cancer cells. FL118 treatment leads to a significant downregulation of Mcl-1 expression.[1][4]

-

XIAP: As its name suggests, the X-linked inhibitor of apoptosis protein is a potent endogenous inhibitor of caspases, the key executioners of apoptosis. FL118 effectively reduces XIAP levels in cancer cells.[1][4]

-

cIAP2: Another member of the IAP family, cIAP2, is involved in regulating apoptosis and immune signaling. FL118 treatment also leads to the downregulation of cIAP2.[1][4]

Recent studies have identified the oncoprotein DDX5 (p68) as a direct upstream target of FL118.[1][6][7] FL118 binds to, dephosphorylates, and promotes the degradation of DDX5.[1][7] DDX5 acts as a master regulator, controlling the expression of survivin, Mcl-1, XIAP, and cIAP2.[6][7] By targeting DDX5, FL118 orchestrates a coordinated downregulation of these critical survival proteins, leading to cancer cell death.

Quantitative Data on FL118 Efficacy

The anti-cancer activity of FL118 has been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of FL118 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Carcinoma | 8.94 ± 1.54 | [1] |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [1] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [1] |

| HCT-116 | Colorectal Cancer | < 6.4 | [5] |

| MCF-7 | Breast Cancer | < 6.4 | [5] |

| HepG-2 | Liver Cancer | < 6.4 | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of FL118 in Human Tumor Xenograft Models

| Tumor Model | Cancer Type | FL118 Dose and Schedule | Outcome | Reference |

| FaDu Xenograft | Head and Neck Cancer | 1.5 mg/kg, IP, q2d x 5 | Tumor regression in irinotecan-resistant tumors | |

| SW620 Xenograft | Colon Cancer | 1.5 mg/kg, IV | Favorable pharmacokinetics with tumor accumulation | |

| FaDu Xenograft | Head and Neck Cancer | 4 mg/kg, IP, daily x 5 for 4 cycles | Effective regression of topotecan-resistant tumors | |

| Human Tumor Xenografts | Colon and Head & Neck | MTD: 1.5-5 mg/kg (schedule-dependent) | Tumor regression and cures in a significant percentage of mice |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of FL118.

Western Blot Analysis for Survivin, Mcl-1, XIAP, and cIAP2

This protocol describes the detection of protein expression levels of FL118 targets in cancer cells following treatment.

1. Cell Lysis:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with desired concentrations of FL118 or vehicle control (e.g., DMSO) for the indicated time points (e.g., 24, 48 hours).

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[5]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Survivin, Mcl-1, XIAP, cIAP2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. (Antibody dilutions should be optimized as per manufacturer's recommendations).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability/MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following FL118 treatment.[8][9][10]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

2. Drug Treatment:

-

Prepare serial dilutions of FL118 in culture medium.

-

Replace the medium in the wells with 100 µL of medium containing different concentrations of FL118 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of FL118 that inhibits cell growth by 50%) by plotting a dose-response curve.

Immunoprecipitation (IP) for DDX5 Interaction

This protocol is for isolating DDX5 and its interacting partners to study the effects of FL118 on protein complexes.[7]

1. Cell Lysis and Pre-clearing:

-

Treat cells with FL118 or vehicle control as described for Western blotting.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.

-

Centrifuge and collect the pre-cleared supernatant.

2. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against DDX5 or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing:

-

Pellet the beads by centrifugation at a low speed.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

4. Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against DDX5 and its potential interacting partners.

In Vivo Human Tumor Xenograft Studies

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of FL118 in a mouse xenograft model.[6][11]

1. Animal Model and Cell Implantation:

-

Use immunocompromised mice (e.g., SCID or nude mice).

-

Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. FL118 Administration:

-

Administer FL118 via the desired route (e.g., intraperitoneal (IP) or intravenous (IV)) at the predetermined doses and schedules.

-

The control group should receive the vehicle solution.

4. Monitoring and Endpoint:

-

Continue to monitor tumor volume and the body weight of the mice throughout the study.

-

Observe the animals for any signs of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or when the control tumors reach a maximum allowed size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).

Visualizing FL118's Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key aspects of FL118's action and evaluation.

References

- 1. goldbio.com [goldbio.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 5. nsjbio.com [nsjbio.com]

- 6. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Protein A/G Agarose Beads for IP/CoIP/ChIP [engibody.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

FL118 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity in a variety of preclinical cancer models. Unlike its structural relatives, irinotecan and topotecan, which primarily function as DNA topoisomerase I (Top1) inhibitors, FL118 exhibits a unique, multi-targeted mechanism of action. This technical guide provides an in-depth overview of the identified molecular targets of FL118, the experimental validation of these targets, and the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics.

Identified Molecular Targets of FL118

FL118's anticancer activity is attributed to its ability to modulate the expression and function of several key proteins involved in cancer cell survival, proliferation, and treatment resistance. The primary molecular targets identified to date are summarized below.

Direct Binding Target: DDX5 (p68)

A significant breakthrough in understanding FL118's mechanism of action was the identification of the DEAD-box helicase 5 (DDX5), also known as p68, as a direct binding partner.[1][2][3] FL118 acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[1][2][4] This action is critical as DDX5 functions as a master regulator of multiple oncogenic proteins.[1][3]

Downregulated Oncoproteins

The degradation of DDX5 by FL118 leads to the downstream downregulation of several key cancer-promoting proteins:

-

Inhibitor of Apoptosis (IAP) Family:

-

Survivin (BIRC5): A central target initially used to identify FL118, its expression is potently inhibited at the promoter level.[5]

-

XIAP (X-linked inhibitor of apoptosis protein): Another key member of the IAP family that is downregulated by FL118.

-

cIAP2 (Cellular inhibitor of apoptosis 2): Its expression is also consistently reduced following FL118 treatment.

-

-

Bcl-2 Family:

-

Mcl-1 (Myeloid cell leukemia 1): A pro-survival Bcl-2 family member that is effectively downregulated.

-

-

DNA Repair Proteins:

-

RAD51: A crucial component of the homologous recombination DNA repair pathway, its downregulation by FL118 contributes to the drug's efficacy, particularly in overcoming irinotecan resistance.[6]

-

-

Other Key Oncoproteins:

-

c-Myc: A potent oncogene whose expression is controlled by DDX5 and thus inhibited by FL118.[1][3]

-

Mutant Kras: The expression of this critical oncogene is also regulated by DDX5 and reduced by FL118.[1][3]

-

MdmX (MDM4): A negative regulator of the p53 tumor suppressor. FL118 promotes the Mdm2-mediated ubiquitination and degradation of MdmX, leading to p53 activation.[7]

-

Upregulated and Activated Proteins

In addition to downregulating oncoproteins, FL118 also leads to the increased expression or activation of tumor-suppressive and pro-apoptotic proteins:

-

Pro-apoptotic Bcl-2 Family Proteins: FL118 treatment increases the expression of Bax, Bad, Bim, Hrk, and Bmf.

-

p53 Signaling Pathway: By promoting the degradation of MdmX, FL118 activates p53, leading to cell cycle arrest and senescence in p53 wild-type cancer cells.[7]

-

Cytoglobin (CYGB): Upregulation of this protein has been observed in ovarian cancer cells following FL118 treatment and is associated with the inhibition of cell proliferation and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data related to FL118's activity.

Table 1: In Vitro Cytotoxicity of FL118 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 8.94 ± 1.54 |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |

| 2008 | Ovarian Cancer | 37.28 |

| HCT-116 | Colorectal Cancer | < 6.4 |

| MCF-7 | Breast Cancer | < 6.4 |

| HepG-2 | Liver Cancer | < 6.4 |

Table 2: Binding Affinity of FL118 for DDX5

| Parameter | Value | Method |

| Kd | 5.10 ± 0.58 μM | Isothermal Titration Calorimetry (ITC) |

Table 3: In Vivo Antitumor Efficacy of FL118 in Xenograft Models

| Tumor Model | Treatment | Dose and Schedule | Outcome |

| HCT116-SN50 (Irinotecan-Resistant) | FL118 | 1.5 mg/kg, IP, weekly x 4 | Superior tumor growth inhibition compared to irinotecan[8] |

| H460 (Lung Cancer) | FL118 | 1.5 mg/kg, IP, weekly x 4 | Superior tumor growth inhibition compared to irinotecan[8] |

| LOVO (Colorectal Cancer) | FL118 | 0.75 mg/kg, once weekly | Over twofold reduction in average tumor weight[6] |

| LOVO SN38R (Irinotecan-Resistant) | FL118 | Not specified | Nearly 40% reduction in tumor size[6] |

| FaDu (Head and Neck Cancer) | FL118 | 1.5 mg/kg or 2.5 mg/kg, IV, daily x 5 | Tumor elimination[9][10] |

| SW620 (Colorectal Cancer) | FL118 | 1.5 mg/kg or 2.5 mg/kg, IV, daily x 5 | Tumor elimination[9][10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by FL118 and a general workflow for its target identification and validation.

Caption: FL118 mechanism of action overview.

Caption: General workflow for FL118 target identification.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the identification and validation of FL118's targets.

High-Throughput Screening (HTS) for Survivin Inhibitors

-

Objective: To identify small molecules that inhibit the promoter activity of the survivin gene.

-

Methodology:

-

Cell Line: A stable cancer cell line (e.g., a human colorectal or head and neck cancer cell line) is engineered to express a luciferase reporter gene under the control of the full-length human survivin promoter (4080 bp).[5]

-

Screening: The engineered cells are plated in 96- or 384-well plates and treated with a library of small molecule compounds at a defined concentration (e.g., 1 µM).

-

Luciferase Assay: After a 24-hour incubation period, a luciferase assay reagent is added to the wells, and the luminescence is measured using a plate reader.

-

Hit Identification: Compounds that cause a significant reduction in luciferase activity compared to vehicle-treated controls are identified as primary hits.

-

Dose-Response Analysis: Primary hits are further evaluated in dose-response experiments to determine their potency (IC50) for inhibiting survivin promoter activity.

-

Identification of Direct Binding Partners by Affinity Chromatography and Mass Spectrometry

-

Objective: To identify proteins that directly bind to FL118.

-

Methodology:

-

Affinity Resin Preparation: FL118 is chemically coupled to a solid support matrix (e.g., beaded resin) to create an affinity column.[2]

-

Protein Lysate Preparation: Whole-cell protein lysates are prepared from a cancer cell line known to be sensitive to FL118 (e.g., SW620).

-

Affinity Chromatography: The protein lysate is passed over the FL118-coupled affinity column. Proteins that bind to FL118 will be retained on the column, while non-binding proteins will flow through.

-

Washing and Elution: The column is subjected to stringent washing steps to remove non-specifically bound proteins. The specifically bound proteins are then eluted using a high-concentration urea solution (e.g., 8 M urea).[2]

-

Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands that are present in the FL118 eluate but not in a control column eluate are excised and identified using mass spectrometry.[2]

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm the direct binding of FL118 to a target protein and determine the binding affinity (Kd).

-

Methodology:

-

Protein Purification: The putative target protein (e.g., DDX5) is purified, for instance, by expressing a tagged version (e.g., Flag-DDX5) in a suitable cell line (e.g., HEK293T) and purifying it using affinity chromatography.[2]

-

ITC Experiment: The purified protein is placed in the sample cell of an ITC instrument, and a solution of FL118 is titrated into the cell in a stepwise manner.[2]

-

Data Analysis: The heat changes associated with each injection are measured. The resulting data are fit to a binding model to determine the equilibrium dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).

-

Western Blot Analysis of Protein Expression

-

Objective: To quantify the changes in the expression levels of target proteins following FL118 treatment.

-

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with various concentrations of FL118 or a vehicle control for a specified duration (e.g., 24 or 48 hours). The cells are then lysed in a buffer containing detergents and protease inhibitors (e.g., RIPA buffer).[11]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-survivin, anti-DDX5, anti-p-AKT). Primary antibody dilutions typically range from 1:500 to 1:1000.[11][12][13][14]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against a housekeeping protein, such as actin (typically at a 1:1000 dilution).[11]

-

In Vivo Ubiquitination Assay for MdmX Degradation

-

Objective: To determine if FL118 promotes the ubiquitination of MdmX.

-

Methodology:

-

Cell Treatment: Cancer cells (e.g., HCT8) are treated with FL118 for a specified time (e.g., 24 hours), followed by treatment with a proteasome inhibitor (e.g., 25 µM MG132) for the last 4 hours to allow for the accumulation of ubiquitinated proteins.[7][15]

-

Immunoprecipitation: Cell lysates are prepared under denaturing conditions, and ubiquitinated proteins are immunoprecipitated using an anti-ubiquitin antibody.[15]

-

Immunoblotting: The immunoprecipitated proteins are then analyzed by Western blotting using an antibody specific for MdmX to detect ubiquitinated MdmX species.[15]

-

RAD51 Foci Formation Assay

-

Objective: To assess the impact of FL118 on homologous recombination DNA repair by visualizing the formation of RAD51 foci.

-

Methodology:

-

Cell Treatment: Cancer cells (e.g., LOVO, LS1034) are treated with FL118 for 48 hours.[6]

-

Immunofluorescence: The cells are fixed, permeabilized, and then incubated with a primary antibody against RAD51. A fluorescently labeled secondary antibody is then used for detection.

-

Counterstaining: The cells are counterstained with an antibody against a cell cycle marker, such as Geminin, to identify cells in the S/G2 phase, and with a nuclear stain like DAPI.

-

Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The percentage of Geminin-positive cells that display a defined number of RAD51 foci (e.g., ≥5) per nucleus is quantified.[6] A significant decrease in the percentage of cells with RAD51 foci indicates inhibition of homologous recombination.

-

In Vivo Human Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of FL118 in a living organism.

-

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: Human cancer cells (e.g., HCT-116, FaDu, SW620) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size (e.g., ~100-250 mm³), the mice are randomized into treatment and control groups. FL118 is administered via intraperitoneal (IP) or intravenous (IV) injection at a specified dose and schedule (e.g., 1.5 mg/kg, weekly x 4).[8][10] A vehicle control group and a comparator drug group (e.g., irinotecan) are typically included.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

-

Conclusion

FL118 is a promising anticancer agent with a distinct and multi-faceted mechanism of action that differentiates it from other camptothecin analogues. Its ability to directly bind and promote the degradation of the oncoprotein DDX5, leading to the downstream inhibition of a host of critical cancer survival proteins, underscores its therapeutic potential. Furthermore, its capacity to activate the p53 pathway and inhibit DNA repair mechanisms provides additional avenues for its potent antitumor effects. The comprehensive data and detailed protocols presented in this technical guide offer a solid foundation for further research and development of FL118 as a novel cancer therapeutic.

References

- 1. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Impact of Anticancer Agent FL118 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118, a novel camptothecin analogue, has demonstrated significant potential as a potent anticancer agent.[1] Its multifaceted mechanism of action, which extends beyond topoisomerase I inhibition, offers a promising strategy to overcome common challenges in cancer therapy, including drug resistance. This technical guide provides an in-depth analysis of FL118, with a particular focus on its effects on the tumor microenvironment (TME). While direct studies on FL118's modulation of the TME are emerging, its known molecular targets—survivin, Mcl-1, XIAP, and cIAP2—are deeply implicated in regulating key components of the TME, including angiogenesis and immune responses.[2][3] This document synthesizes the current understanding of FL118's direct antitumor activities and explores its potential to reshape the tumor landscape.

Core Mechanism of Action

FL118 exerts its anticancer effects through a distinct mechanism of action that differentiates it from other camptothecin derivatives like irinotecan and topotecan.[4][5] While it retains the core structure of camptothecin, its primary antitumor activity is not solely dependent on the inhibition of topoisomerase I.[3] Instead, FL118 selectively downregulates the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[2][3] This targeted downregulation induces apoptosis in cancer cells, even in those with p53 mutations, which are often associated with resistance to conventional therapies.[2]

Signaling Pathways Modulated by FL118

The following diagram illustrates the primary signaling pathway affected by FL118, leading to the inhibition of key survival proteins and the induction of apoptosis.

Quantitative Data on FL118 Efficacy

The following tables summarize the in vitro and in vivo efficacy of FL118 across various cancer models.

Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | < 6.4 | [6] |

| MCF-7 | Breast Cancer | < 6.4 | [6] |

| HepG-2 | Liver Cancer | < 6.4 | [6] |

| A549 | Lung Carcinoma | 8.94 ± 1.54 | [7] |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [7] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [7] |

Table 2: In Vivo Antitumor Activity of FL118 in Xenograft Models

| Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| LOVO Xenograft | Colorectal Cancer | 0.75 mg/kg, once weekly | >50% reduction in tumor weight | [2] |

| LOVO SN38R Xenograft | Irinotecan-Resistant Colorectal Cancer | Not specified | ~40% reduction in tumor size | [2] |

| Trop2-expressing Xenograft | Not specified | 7 mg/kg | 130% | |

| HCT116-SN50 Xenograft | Irinotecan-Resistant Cancer | 1.5 mg/kg, once per week for 4 weeks | Significantly improved efficacy over irinotecan | [8] |

| H460 Xenograft | Irinotecan-Resistant Cancer | 1.5 mg/kg, once per week for 4 weeks | Significantly improved efficacy over irinotecan | [8] |

Effects on the Tumor Microenvironment (TME)

While direct studies on FL118's comprehensive effects on the TME are still emerging, the known functions of its molecular targets provide a strong basis for inferring its potential to modulate this complex environment. The TME, comprising immune cells, stromal cells, blood vessels, and extracellular matrix, plays a critical role in tumor progression and response to therapy.

Potential Effects on Angiogenesis

Survivin, a primary target of FL118, is a known promoter of angiogenesis.[9][10] It is upregulated in endothelial cells during the formation of new blood vessels and contributes to their survival.[9] Survivin can also enhance the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, through the PI3K/Akt signaling pathway.[3] By inhibiting survivin, FL118 may therefore exert anti-angiogenic effects, disrupting the tumor's blood supply and hindering its growth and metastasis.

Potential Immunomodulatory Effects

The proteins targeted by FL118—survivin, Mcl-1, XIAP, and cIAP2—are integral to the regulation of immune cell survival and function.

-

Survivin: This protein is crucial for T-cell development, maturation, and homeostasis.[11] Its inhibition could potentially impact T-cell populations within the TME.

-

Mcl-1: Mcl-1 is essential for the survival and function of various immune cells, including B cells, T cells, and macrophages.[8] It plays a role in the development of humoral immunity and the formation of memory T cells.[4][8] The downregulation of Mcl-1 by FL118 could alter the immune landscape of the tumor.

-

XIAP and cIAP2: These proteins are key regulators of inflammatory signaling pathways, such as the NF-κB pathway.[12] XIAP has been shown to promote tumor growth by inducing the infiltration of neutrophils.[13] The inhibition of XIAP and cIAP2 by FL118 could potentially modulate cytokine production and the inflammatory state of the TME, possibly reducing the presence of pro-tumoral immune cells.[5]

The following diagram illustrates the potential indirect effects of FL118 on the tumor microenvironment through the inhibition of its key target proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of FL118.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of FL118 on the expression levels of target proteins.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: Treat cancer cells with the desired concentrations of FL118 for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

-

Gel Electrophoresis: Load equal amounts of protein per well and separate on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following FL118 treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with FL118 at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of FL118 in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

FL118 formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer FL118 or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

The following diagram provides a visual representation of a typical in vivo xenograft study workflow.

Conclusion

FL118 is a promising anticancer agent with a unique mechanism of action that involves the downregulation of key survival proteins. Its potent in vitro and in vivo efficacy, particularly in drug-resistant models, highlights its therapeutic potential. While further research is needed to fully elucidate its direct effects on the tumor microenvironment, the known functions of its molecular targets strongly suggest that FL118 has the capacity to modulate angiogenesis and antitumor immunity. The detailed protocols and data presented in this guide are intended to support further investigation into the multifaceted effects of FL118 and to facilitate its development as a novel cancer therapeutic.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Effects of survivin on angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Survivin expression promotes VEGF-induced tumor angiogenesis via PI3K/Akt enhanced β-catenin/Tcf-Lef dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MCL1 Enhances the Survival of CD8+ Memory T Cells after Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Navigating the Cytokine Seas: Targeting Cytokine Signaling Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 9. Control of apoptosis during angiogenesis by survivin expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of survivin on angiogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of role of survivin in cancer: expression, regulation, functions, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. XIAP promotes melanoma growth by inducing tumour neutrophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

FL118: A Novel Camptothecin Analogue for Overcoming Drug-Resistant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of FL118, a novel camptothecin analogue, and its potential as a therapeutic agent for drug-resistant cancers. FL118 demonstrates a unique mechanism of action that circumvents common resistance pathways, making it a promising candidate for further preclinical and clinical development.

Core Mechanism of Action

FL118, a 10,11-methylenedioxy derivative of camptothecin, exhibits potent antitumor activity through a multi-faceted approach that distinguishes it from other camptothecin analogues like irinotecan and topotecan.[1] While it does inhibit DNA topoisomerase 1 (Top1), its efficacy at nanomolar concentrations, which are significantly lower than those required for effective Top1 inhibition, suggests that this is not its primary mechanism of action. The core of FL118's effectiveness lies in its ability to modulate the expression of key survival proteins and bypass drug efflux pumps.

Inhibition of Anti-Apoptotic Proteins

A primary mechanism of FL118 is the selective inhibition of several anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This inhibition occurs independently of the p53 tumor suppressor protein status, which is often mutated in advanced cancers.[2][3] Key proteins targeted by FL118 include:

-

Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is crucial for regulating cell division and inhibiting apoptosis.[4][5] FL118 has been shown to inhibit survivin promoter activity and gene expression.[3][6]

-

Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells. FL118 downregulates Mcl-1 expression.[2][3]

-

XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family that directly inhibits caspases. FL118 reduces XIAP levels.[2][3]

-

cIAP2 (cellular inhibitor of apoptosis protein 2): Also a member of the IAP family, cIAP2 is involved in inhibiting apoptosis and regulating immune signaling. FL118 treatment leads to decreased cIAP2 expression.[2][3]

Overcoming Multidrug Resistance (MDR)

A significant advantage of FL118 is its ability to overcome resistance mechanisms that render other chemotherapeutics ineffective.

-

Bypassing Efflux Pumps: Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the multidrug resistance protein 1 (MDR1/P-gp) and the ATP-binding cassette transporter G2 (ABCG2/BCRP).[7][8] These efflux pumps are frequently overexpressed in drug-resistant tumors and actively remove chemotherapeutic agents from cancer cells. By evading these pumps, FL118 can accumulate within tumor cells to exert its cytotoxic effects.[7][9]

-

Efficacy in Topoisomerase I (Top1) Mutated Cancers: Mutations in the Top1 gene can confer resistance to camptothecin analogues. However, FL118's efficacy is significantly less affected by Top1 mutations compared to SN-38 and topotecan, indicating a reduced reliance on Top1 inhibition for its anticancer activity.

Targeting the DNA Damage Response

Recent studies have elucidated FL118's role in the DNA damage response pathway. By reducing survivin levels, FL118 subsequently downregulates the expression of RAD51, a key protein in the homologous recombination repair pathway.[10][11] This attenuation of DNA repair processes enhances the cytotoxic effects of DNA damage induced by FL118 and other agents.[10]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, demonstrating the potent and selective activity of FL118 in various cancer models.

Table 1: In Vitro Cytotoxicity of FL118 in Drug-Resistant and Parental Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) | Reference |

| HCT-8 | Colon | Parental | ~4 | [7] |

| SW620 | Colon | Parental | Not Specified | [7] |

| FaDu | Head and Neck | Parental | Not Specified | [7] |

| A549 | Lung | Parental | 8.94 ± 1.54 | [12] |

| MDA-MB-231 | Breast | Parental | 24.73 ± 13.82 | [12] |

| RM-1 | Prostate (mouse) | Parental | 69.19 ± 8.34 | [12] |

| Du145 | Prostate | Parental | Not Specified | [2] |

| RC0.1 | Prostate | Top1 Mutant | Not Specified | [2] |

| RC1 | Prostate | Top1 Mutant | Not Specified | [2] |

| LOVO | Colon | Parental | <10 | [10] |

| LOVO SN38R | Colon | SN-38 Resistant | <10 | [10] |

Table 2: Comparative Efficacy of FL118 and Topotecan

| Assay | Cell Line | Measurement | Fold More Effective (FL118 vs. Topotecan) | Reference |

| Cell Growth Inhibition | HCT-8 | MTT Assay | ~25 | [7] |

| Colony Formation | HCT-8 | Clonogenic Assay | ~25 | [7] |

| Inhibition of Survivin, Mcl-1, XIAP, cIAP2 | FaDu, SW620 | Western Blot | 10-100 | [7] |

Table 3: In Vivo Antitumor Efficacy of FL118 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| Irinotecan/Topotecan-Resistant Human Xenografts | Colon, Head and Neck | FL118 | Effective tumor obliteration | [7][8] |

| LOVO Xenograft | Colon | 0.5 and 0.75 mg/kg FL118 (once weekly) | Significant tumor growth inhibition | [10] |

| LOVO SN38R Xenograft | Colon (SN-38 Resistant) | FL118 | ~40% reduction in tumor size | [10] |

| HCT116-SN50 Xenograft | Colon (Irinotecan-Resistant) | 1.5 mg/kg FL118 (once weekly) | Improved efficacy over 100 mg/kg irinotecan | [1] |

| H460 Xenograft | Lung (Irinotecan-Resistant) | 1.5 mg/kg FL118 (once weekly) | Improved efficacy over 100 mg/kg irinotecan | [1] |

| Pancreatic Cancer PDX | Pancreatic | FL118 alone or with gemcitabine | Effective tumor elimination | [13] |

| UM9 Xenograft in Humanized BM Niche | Multiple Myeloma | 0.2 mg/kg FL118 (daily for 5 days) | 86% reduction in initial tumor volume and delayed tumor growth | [6] |

| ES-2 Xenograft | Ovarian | 5 and 10 mg/kg FL118 (orally, once a week) | Superior antitumor activity compared to topotecan | [14] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of action of FL118.

Cell Viability and Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of FL118 on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of approximately 1.0 × 10⁴ cells per well and allowed to attach overnight.

-

Cells are then treated with a range of concentrations of FL118 or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 450 nm using an ELISA plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined using software such as GraphPad Prism.[10]

-

Western Blot Analysis for Protein Expression

-

Objective: To assess the effect of FL118 on the expression levels of target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, RAD51).

-

Methodology:

-

Cancer cells are treated with FL118 or a vehicle control for a specified duration.

-

Cells are harvested, washed with PBS, and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An antibody against a housekeeping protein like actin is used as a loading control.[7]

-

Colony Formation Assay (Clonogenic Assay)

-

Objective: To evaluate the long-term effect of FL118 on the proliferative capacity and survival of cancer cells.

-

Methodology:

-

A low density of cancer cells (e.g., 100-300 cells per well) is seeded in 6-well or 12-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of FL118 for a defined period (e.g., 2 to 72 hours).

-

After treatment, the drug-containing medium is removed, and the cells are washed and cultured in fresh, drug-free medium for an extended period (e.g., 12-14 days) to allow for colony formation.

-

The colonies are fixed with a solution such as methanol and stained with crystal violet.

-

The number of colonies (typically defined as containing >50 cells) in each well is counted.

-

The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, adjusted for plating efficiency.[7][15]

-

Human Tumor Xenograft Animal Models

-

Objective: To assess the in vivo antitumor efficacy of FL118.

-

Methodology:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells.

-

When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.

-

FL118 is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

-

The study continues for a predetermined period, or until the tumors in the control group reach a maximum allowed size.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated to determine the efficacy of the treatment. All animal experiments are conducted in accordance with IACUC-approved protocols.[1][7][10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by FL118 and a typical experimental workflow for its evaluation.

FL118 Mechanism of Action in Overcoming Drug Resistance

Caption: FL118's multifaceted mechanism of action.

Experimental Workflow for Preclinical Evaluation of FL118

Caption: A typical preclinical evaluation workflow for FL118.

Conclusion and Future Directions

FL118 has demonstrated significant promise as a novel anticancer agent, particularly for tumors that have developed resistance to conventional chemotherapies. Its unique ability to downregulate multiple anti-apoptotic proteins and circumvent key drug resistance mechanisms provides a strong rationale for its continued development. Preclinical data consistently show superior efficacy over existing camptothecin analogues in a variety of cancer models, including those resistant to irinotecan and topotecan.

Future research should focus on elucidating the full spectrum of its molecular targets and further defining predictive biomarkers for patient selection. Clinical trials are underway to evaluate the safety, tolerability, and efficacy of FL118 in patients with advanced solid tumors, which will be critical in determining its ultimate role in cancer therapy.[16] The multifaceted mechanism of action of FL118 positions it as a potentially valuable addition to the oncologist's armamentarium against drug-resistant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]

- 15. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

The Pharmacodynamics of Anticancer Agent FL118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent FL118, a novel camptothecin analog, has demonstrated significant preclinical antitumor activity across a range of malignancies. Unlike its structural relatives, irinotecan and topotecan, which primarily target Topoisomerase 1 (Top1), FL118 exerts its potent anticancer effects through a distinct and multi-faceted mechanism of action. This technical guide provides an in-depth overview of the pharmacodynamics of FL118, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. FL118's ability to selectively inhibit multiple anti-apoptotic proteins, overcome common drug resistance mechanisms, and its efficacy in p53-independent contexts, positions it as a promising candidate for further clinical development.

Introduction

FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, emerged from high-throughput screening for inhibitors of the survivin gene.[1] While structurally similar to other camptothecin derivatives, its primary mechanism of action is not the inhibition of Top1.[2] Instead, FL118 functions as a potent inhibitor of multiple inhibitor of apoptosis (IAP) family proteins and the anti-apoptotic Bcl-2 family member Mcl-1.[3] This unique targeting profile contributes to its superior preclinical efficacy and its ability to circumvent typical chemoresistance pathways.[4]

Mechanism of Action

FL118's primary mechanism of action involves the targeted downregulation of key survival proteins within cancer cells. This multi-pronged attack on cellular survival pathways distinguishes it from many conventional chemotherapeutic agents.

Inhibition of Anti-Apoptotic Proteins

FL118 selectively inhibits the expression of several critical anti-apoptotic proteins, including:

-

Survivin (BIRC5): A member of the IAP family that is highly expressed in most human tumors and is involved in inhibiting apoptosis and regulating cell division.[3][5]

-

XIAP (X-linked inhibitor of apoptosis protein): Another potent IAP family member that directly inhibits caspases.[6][3]

-

cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in regulating apoptosis and immune signaling.[6][3]

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family that is frequently overexpressed in cancer and contributes to chemoresistance.[6][3]

The inhibition of these proteins by FL118 is p53-status independent, making it effective against a broader range of tumors, including those with mutated or null p53.[6][4]

Induction of Pro-Apoptotic Proteins

Concurrently with inhibiting anti-apoptotic proteins, FL118 promotes the expression of pro-apoptotic proteins such as Bax and Bim, further tipping the cellular balance towards apoptosis.[6]

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to overcome common mechanisms of drug resistance. It is not a substrate for the ABCG2 and P-glycoprotein (P-gp) efflux pumps, which are major contributors to resistance to other camptothecins like irinotecan and topotecan.[4][5] This allows FL118 to maintain its efficacy in resistant tumors.

Impact on Signaling Pathways

FL118 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival. In ovarian cancer, for instance, it inhibits the PI3K/AKT/mTOR signaling pathway.[7] Furthermore, it upregulates Cytoglobin (CYGB), a protein with tumor-suppressive functions.

The central mechanism of FL118's action is depicted in the following signaling pathway diagram:

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of FL118 across various cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of FL118

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal | <1 | [2] |

| SW620 | Colorectal | <1 | [2] |

| FaDu | Head and Neck | <1 | [2] |

| A549 | Lung | <1 | [5] |

| H460 | Lung | <1 | [5] |

| ES-2 | Ovarian | 10-100 | [7] |

| SK-O-V3 | Ovarian | 10-100 | [7] |

| Mia-Paca2 | Pancreatic | Not specified | [8] |

| PANC1 | Pancreatic | Not specified | [8] |

| UM9 | Multiple Myeloma | 7.4 - 344.8 | [9] |

Table 2: In Vivo Antitumor Activity of FL118 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |

| Colorectal | SW620 | Weekly x 4 | Tumor regression | [2] |

| Head and Neck | FaDu | Weekly x 4 | Tumor regression | [2] |

| Multiple Myeloma | UM9 | 0.2 mg/kg for 5 days | 20-fold tumor reduction | [9] |

| Pancreatic | Patient-Derived Xenograft (PDX) | Not specified | Tumor elimination | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of FL118's pharmacodynamics.

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of FL118 or vehicle control (DMSO) for 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Cells treated with FL118 or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model

-

Cell Implantation: 1-5 x 10^6 human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Mice are randomized into treatment and control groups. FL118 is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumors are then excised and weighed.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of FL118:

Conclusion

Anticancer agent FL118 demonstrates a unique and potent pharmacodynamic profile that sets it apart from other camptothecin analogs. Its ability to simultaneously target multiple key survival proteins, coupled with its capacity to overcome drug resistance mechanisms, underscores its potential as a next-generation anticancer therapeutic. The p53-independent nature of its activity further broadens its applicability to a wide range of human cancers. The preclinical data presented in this guide provide a strong rationale for the continued investigation and clinical development of FL118 for the treatment of various solid and hematological malignancies.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]